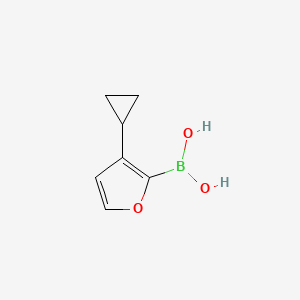
(3-Cyclopropylfuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropylfuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a furan ring substituted with a cyclopropyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylfuran-2-yl)boronic acid typically involves the borylation of a suitable furan derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed from oxidation reactions.
Scientific Research Applications
(3-Cyclopropylfuran-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopropylfuran-2-yl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological systems, boronic acids can interact with enzymes and other proteins, inhibiting their activity or altering their function .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a furan ring.
(3-Thienyl)boronic Acid: Similar to (3-Cyclopropylfuran-2-yl)boronic acid but with a thiophene ring.
(3-Pyridyl)boronic Acid: Contains a pyridine ring instead of a furan ring.
Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable tool in organic synthesis and medicinal chemistry .
Biological Activity
(3-Cyclopropylfuran-2-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.
Overview of Boronic Acids
Boronic acids, including this compound, have been recognized for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. They function primarily through the reversible formation of covalent bonds with diols, which is crucial in drug design and development .
- Anticancer Activity : Boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells. Bortezomib, a boronic acid derivative, is a well-known proteasome inhibitor used in multiple myeloma treatment .
- Antibacterial Properties : Boronic acids can act as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. This mechanism is particularly relevant for compounds targeting class C β-lactamases .
- Antiviral Activity : Some studies suggest that boronic acids can inhibit viral replication by interfering with viral glycoprotein interactions .
Case Studies
- Synthesis and Testing : In a study exploring the synthesis of α-hydroxyketones via Passerini-type reactions involving various boronic acids, this compound was tested alongside other derivatives. The results indicated that the compound could facilitate efficient synthesis under optimized conditions, highlighting its utility in creating bioactive molecules .
- Inhibition of β-Lactamases : Research into the inhibition of class C β-lactamases demonstrated that boronic acids could restore the efficacy of β-lactam antibiotics against resistant bacterial strains. This was achieved through specific interactions with the active site of the enzymes .
Biological Activity Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Proteasome inhibition leading to apoptosis | |
| Antibacterial | Inhibition of β-lactamases | |
| Antiviral | Disruption of viral glycoprotein interactions |
Synthetic Applications
The introduction of this compound into drug design has shown promise in modifying pharmacokinetic properties and enhancing bioactivity. Its ability to form stable complexes with various biomolecules allows for targeted delivery systems and improved solubility profiles .
Properties
Molecular Formula |
C7H9BO3 |
|---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
(3-cyclopropylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChI Key |
GJSSTKIYBGWOBM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CO1)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















